molecular formula C22H21FN6O3 B2421303 2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1251574-10-3

2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B2421303
CAS No.: 1251574-10-3
M. Wt: 436.447
InChI Key: QBSINEFAJCJHFF-UHFFFAOYSA-N
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Description

2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo[4,3-c]pyrimidine core, substituted with a fluoroanilino group, a methoxy-methylphenyl group, and an acetamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with formamide derivatives to form the triazolo[4,3-c]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(2-methoxy-5-methylphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(2-methoxy-5-methylphenyl)acetamide lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound 2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(2-methoxy-5-methylphenyl)acetamide is a member of the triazolopyrimidine family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.

Chemical Structure

The compound features a complex structure characterized by:

  • A triazolo[4,3-c]pyrimidine core
  • Substituents including a 4-fluorophenylamino group and a methoxy-5-methylphenyl acetamide moiety.

Synthesis

The synthesis typically involves several steps:

  • Formation of the triazolopyrimidine core through cyclization.
  • Nucleophilic substitution to introduce the 4-fluoroanilino group.
  • Alkylation with a methoxy-substituted phenyl acetamide.

This multi-step synthesis allows for the precise control of the compound's functional groups, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity to these targets can modulate their activity, leading to various pharmacological effects.

Anticancer Activity

Several studies have indicated that compounds within the triazolopyrimidine class exhibit significant anticancer properties. For instance:

  • In vitro assays have shown that derivatives can inhibit the proliferation of various cancer cell lines, including lung and breast cancer cells.
  • Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells by activating cell signaling pathways .

Antiviral and Immunomodulatory Effects

Research has also highlighted potential antiviral activities against viruses such as herpes simplex virus type 1 (HSV-1). The compound demonstrated:

  • Inhibition of viral replication in cultured cells.
  • Immunomodulatory effects by suppressing pro-inflammatory cytokines like TNF-α in immune cell cultures .

Enzyme Inhibition

The compound is being investigated for its ability to inhibit specific enzymes linked to disease pathways:

  • Potential inhibition of receptor tyrosine kinases has been noted, which are crucial in cancer progression .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of proliferation in cancer cell lines
AntiviralInhibition of HSV-1 replication
ImmunomodulatorySuppression of TNF-α production
Enzyme InhibitionPotential inhibition of receptor tyrosine kinases

Case Study: Anticancer Activity

In a study involving multiple triazolopyrimidine derivatives, one variant exhibited a notable IC50 value against A549 lung cancer cells. This suggests a strong potential for development into a therapeutic agent for lung cancer treatment. The mechanism was linked to the activation of apoptotic pathways through caspase cascade activation .

Properties

IUPAC Name

2-[5-(4-fluoroanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN6O3/c1-13-4-9-18(32-3)17(10-13)26-20(30)12-28-22(31)29-19(27-28)11-14(2)24-21(29)25-16-7-5-15(23)6-8-16/h4-11H,12H2,1-3H3,(H,24,25)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSINEFAJCJHFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)N3C(=N2)C=C(N=C3NC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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